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Compound of Interest

5-Chloro-2-phenyl-1H-imidazole-4-
Compound Name:
carbaldehyde

cat. No.: B1272393

This guide provides a comparative analysis of the X-ray crystallography data for 2-phenyl-1H-
imidazole-4-carbaldehyde and its 2-chloro substituted derivative. It is intended for researchers,
scientists, and drug development professionals interested in the structural chemistry of
imidazole-based compounds, which are common scaffolds in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-phenyl-1H-imidazole-
4-carbaldehyde and its 2-chloro derivative, allowing for a direct comparison of their solid-state
structures. The introduction of a chlorine atom at the ortho position of the phenyl ring induces
notable changes in the crystal packing and unit cell parameters.
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2-phenyl-1H-imidazole-4-

2-(2-chlorophenyl)-1H-

Parameter _
carbaldehyde imidazole-4-carbaldehyde

CCDC Number 1448950 872199

Chemical Formula C10HsN20 C10H7CIN20

Formula Weight 172.19 206.63

Crystal System Monoclinic Monoclinic

Space Group P21/n P2i/c

a (R) 11.233(3) 3.8696(3)

b (A) 5.0932(12) 16.5133(12)

c(A) 14.288(4) 14.2584(11)

a(°) 90 90

B (°) 104.223(10) 94.494(3)

y () 90 920

Volume (A3) 791.7(4) 906.94(12)

A 4 4

Calculated Density (g/cm3) 1.444 1.513

R-factor (R1) 0.058 0.035

Experimental Workflow

The general workflow for obtaining and analyzing the crystal structure of the title compounds is

depicted below. This process begins with the chemical synthesis of the target molecule,

followed by crystallization, X-ray diffraction data collection, and finally, structure solution and

refinement.
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Caption: Experimental workflow from synthesis to final crystal structure.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1272393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The methodologies provided below are representative protocols for the synthesis and single-
crystal X-ray diffraction analysis of the compared imidazole derivatives.

Synthesis: Vilsmeier-Haack Formylation

The synthesis of 2-aryl-1H-imidazole-4-carbaldehydes is typically achieved via the Vilsmeier-
Haack reaction.

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus
oxychloride (POCIs, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.

Reaction: The appropriate 2-aryl-1H-imidazole (1.0 eq.) is dissolved in DMF and added to
the prepared Vilsmeier reagent at 0°C.

Heating: The reaction mixture is then heated, typically to around 80-90°C, and stirred for
several hours until the reaction is complete (monitored by TLC).

Work-up: The mixture is cooled to room temperature and poured into ice water.

Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate
(Naz2CO:s) or a sodium hydroxide (NaOH) solution, until a precipitate forms.

Purification: The solid product is collected by filtration, washed with water, and dried. Further
purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl
acetate to yield the pure carbaldehyde derivative.

Single-Crystal X-ray Crystallography

o Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a solution of the purified compound in an appropriate solvent or solvent mixture (e.qg.,
ethanol, methanol, or ethyl acetate/hexane).

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.
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» Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 296 K)
using a single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Ka
radiation source (A = 0.71073 A). Data is typically collected using w-scans.

o Data Processing: The collected diffraction intensities are corrected for Lorentz and
polarization effects. An absorption correction may also be applied.

» Structure Solution and Refinement: The crystal structure is solved by direct methods using
software such as SHELXS and refined by full-matrix least-squares on F2 using SHELXL. All
non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model. The final refined structure is validated
and deposited as a Crystallographic Information File (CIF).

 To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Phenyl-
Imidazole-Carbaldehyde Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272393#x-ray-crystallography-of-5-chloro-2-phenyl-
1h-imidazole-4-carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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